molecular formula C12H16N2O2 B174779 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 13599-12-7

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B174779
CAS No.: 13599-12-7
M. Wt: 220.27 g/mol
InChI Key: AIJNBYVUKGOZOF-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of this compound and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .


Chemical Reactions Analysis

This compound has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been a focal point for various synthesis and characterization studies. For example, it has been synthesized via a one-pot reaction method, leading to the generation of pyrazole carboxylic acid through methylation, chlorination, and hydrolysis processes. The versatility of this compound is evident as it serves as a precursor for various other chemical entities, demonstrating its significance in synthetic organic chemistry (Yue et al., 2010).

In a similar vein, researchers have focused on synthesizing and examining the crystal structure of derivatives of this compound, highlighting its importance in crystallography and materials science. These studies are crucial in understanding the compound's structural properties and potential applications in various scientific fields (Qi et al., 2011).

Applications in Nonlinear Optics

The compound and its derivatives have demonstrated potential in nonlinear optics, a field of physics exploring the interaction of light with materials at high intensities. Specifically, this compound derivatives have shown promise as nonlinear optical (NLO) materials due to their significant nonlinearity when studied using techniques like the open-aperture z-scan technique. This points towards potential applications in areas like optical limiting, crucial for protecting sensors from damage due to intense light sources (Chandrakantha et al., 2013).

Corrosion Inhibition

In the industrial domain, derivatives of this compound have been identified as efficient corrosion inhibitors, particularly for mild steel. This is significant for industries relying on steel structures and equipment, where corrosion can lead to massive losses. The high efficiency of these compounds, coupled with their low ulcerogenic potential, positions them as valuable in industrial applications, especially in the pickling process where metal surfaces are cleaned and descaled (Dohare et al., 2017).

Antioxidant Properties

The derivatives of this compound have also been explored for their antioxidant properties. Such properties are crucial in various sectors, including healthcare and food preservation. The detailed theoretical and experimental analyses provide insights into the compound's potential in scavenging free radicals, contributing to its utility in preventing oxidative stress-related damage (Naveen et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate can be achieved through a one-pot reaction of ethyl acetoacetate, phenylhydrazine, and ethyl chloroformate in the presence of a base.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Ethyl chloroformate" ], "Reaction": [ "To a stirred solution of ethyl acetoacetate (1.0 equiv) in dry THF, add a catalytic amount of a base such as potassium carbonate.", "Add phenylhydrazine (1.2 equiv) and stir for 10-20 minutes at room temperature.", "Add ethyl chloroformate (1.1 equiv) dropwise and stir the reaction mixture for 2-3 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent under reduced pressure.", "Purify the crude product by column chromatography to obtain Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a white solid." ] }

CAS No.

13599-12-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 5-phenylpyrazolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3

InChI Key

AIJNBYVUKGOZOF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CC(NN1)C2=CC=CC=C2

5932-30-9

solubility

10.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?

A: this compound serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of this compound as a building block for generating structurally diverse compounds with potential biological activities.

Q2: How is the structure of compounds derived from this compound confirmed?

A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.

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